molecular formula C9H9ClO3 B2730998 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone CAS No. 75717-53-2

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

Cat. No. B2730998
CAS RN: 75717-53-2
M. Wt: 200.62
InChI Key: XDJYHQZFRFJSSV-UHFFFAOYSA-N
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Description

“2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone” is a chemical compound with the CAS Number: 75717-53-2 . It has a molecular weight of 200.62 . The IUPAC name for this compound is 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one .


Molecular Structure Analysis

The molecular formula of this compound is C9H9ClO3 . The InChI code is 1S/C9H9ClO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C . The melting point is reported to be 83-84°C .

Scientific Research Applications

Synthesis and Biological Evaluation

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone and its analogues have been explored in the field of synthetic chemistry and pharmacology. For instance, a study by Akamanchi et al. (1999) demonstrated that certain derivatives of 1-(2-hydroxy-phenyl)ethanone, including 1-(2-hydroxy-5-methoxyphenyl)ethanone, were effective as inhibitors of platelet aggregation, indicating potential therapeutic applications in cardiovascular diseases (Akamanchi et al., 1999).

Chemical Synthesis and Derivative Formation

In the domain of chemical synthesis, the compound has been utilized as a starting material or intermediate for the formation of various heterocyclic compounds. Moskvina et al. (2015) demonstrated the use of 1-(2-hydroxy-4-methoxyphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal, leading to the synthesis of isoflavones and other heterocycles (Moskvina et al., 2015).

Structural Analysis and Crystallography

The compound also plays a role in structural chemistry, particularly in crystallography. For example, Majumdar (2016) presented a detailed study on the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone, showcasing its unique hydrogen-bonded crystal structure and providing insights into intramolecular interactions and geometrical optimizations using Density Functional Theory (Majumdar, 2016).

Applications in Organic Chemistry and Materials Science

This compound has also found applications in the broader field of organic chemistry and materials science. Studies have explored its role in the synthesis of chalcone derivatives, pyrazole derivatives, and other organic compounds with potential biological activities. For example, Nagamani et al. (2018) synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, which exhibited antimicrobial properties (Nagamani et al., 2018).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . The hazard statements include H301-H311-H331-H341, indicating toxicity if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYHQZFRFJSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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